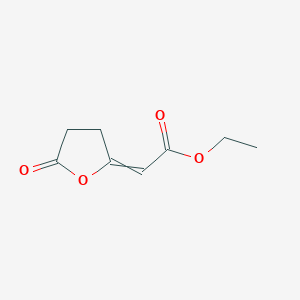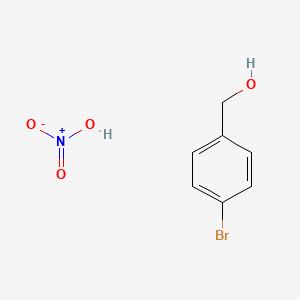
Ethanone, 2-iodo-1-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-iodo-1-(2-thienyl)-: is an organic compound that belongs to the class of thienyl ketones This compound is characterized by the presence of an iodine atom and a thienyl group attached to the ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-iodo-1-(2-thienyl)- typically involves the iodination of 2-thienyl ethanone. One common method is the electrophilic substitution reaction where iodine is introduced to the 2-thienyl ethanone in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of iodine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-iodo-1-(2-thienyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in ethanone can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide in solvents like dichloromethane.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products Formed:
Substitution: Formation of 2-azido-1-(2-thienyl)ethanone, 2-thiocyanato-1-(2-thienyl)ethanone, or 2-methoxy-1-(2-thienyl)ethanone.
Oxidation: Formation of 2-iodo-1-(2-thienyl)sulfoxide or 2-iodo-1-(2-thienyl)sulfone.
Reduction: Formation of 2-iodo-1-(2-thienyl)ethanol.
Scientific Research Applications
Ethanone, 2-iodo-1-(2-thienyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-iodo-1-(2-thienyl)- involves its interaction with various molecular targets. The iodine atom and thienyl group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic or nucleophilic interactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Ethanone, 1-(2-thienyl)-: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Acetylthiophene: Similar structure but without the iodine atom, leading to different chemical properties and reactivity.
2-Thienyl methyl ketone: Another thienyl ketone with different substituents, resulting in varied applications and reactivity.
Uniqueness: Ethanone, 2-iodo-1-(2-thienyl)- is unique due to the presence of the iodine atom, which enhances its reactivity and potential applications in various fields. The iodine atom also contributes to its distinct chemical and physical properties, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-iodo-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRPZICEGUYQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450554 |
Source


|
| Record name | Ethanone, 2-iodo-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55984-19-5 |
Source


|
| Record name | Ethanone, 2-iodo-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
stannane](/img/structure/B14629820.png)


![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)





octylsulfanium bromide](/img/structure/B14629853.png)
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)



